molecular formula C10H14O3 B15231712 Methyl 5-formylbicyclo[3.1.1]heptane-1-carboxylate

Methyl 5-formylbicyclo[3.1.1]heptane-1-carboxylate

Katalognummer: B15231712
Molekulargewicht: 182.22 g/mol
InChI-Schlüssel: WTGXVDNSXCTUEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-formylbicyclo[3.1.1]heptane-1-carboxylate is a bicyclic compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol This compound is characterized by its unique bicyclo[311]heptane structure, which imparts distinct chemical and physical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-formylbicyclo[3.1.1]heptane-1-carboxylate typically involves the reaction of bicyclo[3.1.1]heptane derivatives with formylating agents under controlled conditions. One common method includes the use of formic acid and methanol in the presence of a catalyst to achieve the desired formylation .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound is generally produced in research laboratories using small-scale synthetic routes. Industrial-scale production would likely involve optimization of the synthetic route to enhance yield and purity, as well as the implementation of safety protocols to handle the reactive intermediates.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-formylbicyclo[3.1.1]heptane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methyl 5-formylbicyclo[3.1.1]heptane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of high-energy density compounds and other specialized materials.

Wirkmechanismus

The mechanism of action of Methyl 5-formylbicyclo[3.1.1]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes to the structure and function of the target molecules, thereby exerting the compound’s effects .

Vergleich Mit ähnlichen Verbindungen

Methyl 5-formylbicyclo[3.1.1]heptane-1-carboxylate can be compared to other bicyclic compounds, such as:

These compounds share the bicyclo[31

Eigenschaften

Molekularformel

C10H14O3

Molekulargewicht

182.22 g/mol

IUPAC-Name

methyl 5-formylbicyclo[3.1.1]heptane-1-carboxylate

InChI

InChI=1S/C10H14O3/c1-13-8(12)10-4-2-3-9(5-10,6-10)7-11/h7H,2-6H2,1H3

InChI-Schlüssel

WTGXVDNSXCTUEG-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C12CCCC(C1)(C2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.